PROTAC BRD4 Degrader-6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

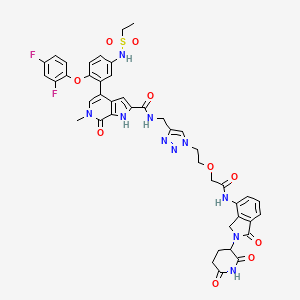

PROTAC BRD4 Degrader-6 is a potent small-molecule degrader specifically designed to target and degrade the BRD4 protein. This compound has shown significant potential in inhibiting the expression of c-Myc and inducing apoptosis in cancer cells, particularly in pancreatic cancer cell lines .

Preparation Methods

The synthesis of PROTAC BRD4 Degrader-6 involves a series of chemical reactions that link a BRD4 ligand to an E3 ligase ligand via a linker. The synthetic route typically includes the following steps:

Synthesis of the BRD4 ligand: This involves the preparation of a small molecule that can specifically bind to the BRD4 protein.

Synthesis of the E3 ligase ligand: This involves the preparation of a molecule that can recruit the E3 ligase.

Linker attachment: The BRD4 ligand and the E3 ligase ligand are connected via a linker to form the final PROTAC molecule.

The reaction conditions for these steps often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired chemical transformations .

Chemical Reactions Analysis

PROTAC BRD4 Degrader-6 undergoes several types of chemical reactions, including:

Substitution reactions: These reactions involve the replacement of one functional group with another. Common reagents used in these reactions include halides and nucleophiles.

Oxidation and reduction reactions: These reactions involve the gain or loss of electrons. Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Coupling reactions: These reactions involve the joining of two molecules to form a larger molecule. Common reagents include palladium catalysts and ligands.

The major products formed from these reactions include the final PROTAC molecule and various by-products that are typically removed through purification processes .

Scientific Research Applications

PROTAC BRD4 Degrader-6 has a wide range of scientific research applications, including:

Chemistry: It is used as a tool to study the degradation of BRD4 and its effects on various biochemical pathways.

Biology: It is used to investigate the role of BRD4 in cellular processes such as transcription regulation and cell cycle progression.

Medicine: It has shown potential as a therapeutic agent for the treatment of cancers, particularly pancreatic cancer, by inducing apoptosis in cancer cells.

Industry: It is used in the development of new drugs and therapeutic strategies targeting BRD4 and related proteins .

Mechanism of Action

The mechanism of action of PROTAC BRD4 Degrader-6 involves the recruitment of an E3 ligase to the BRD4 protein, leading to its ubiquitination and subsequent degradation by the proteasome. This process effectively reduces the levels of BRD4 in the cell, inhibiting its function and leading to the suppression of downstream targets such as c-Myc. The degradation of BRD4 also disrupts various cellular processes, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

PROTAC BRD4 Degrader-6 is unique in its ability to specifically target and degrade BRD4 with high potency. Similar compounds include:

PROTAC BRD4 Degrader-5: Another BRD4 degrader with a different chemical structure and mechanism of action.

QCA570: A novel BET degrader that targets BRD4 and shows potential in treating bladder cancer.

ZXH-3-26: A selective PROTAC BRD4 degrader used in cancer research.

These compounds share the common goal of targeting and degrading BRD4 but differ in their chemical structures, potencies, and specific applications .

Biological Activity

PROTAC (Proteolysis Targeting Chimeras) technology represents a groundbreaking approach in targeted protein degradation, particularly in cancer therapy. The compound PROTAC BRD4 Degrader-6 (referred to as 6b) is a selective degrader of the bromodomain-containing protein 4 (BRD4), which has emerged as a significant target in various malignancies, including basal-like breast cancer (BLBC). This article reviews the biological activity of this compound, detailing its mechanisms, efficacy, and potential therapeutic applications based on recent studies.

This compound functions by recruiting the CRBN (cereblon) E3 ubiquitin ligase complex to ubiquitinate and degrade BRD4. The degradation process occurs via the proteasomal pathway, which is critical for regulating protein levels within cells.

- Ubiquitination and Degradation :

- Role of CRBN :

Efficacy in Cancer Models

The efficacy of this compound has been evaluated in both in vitro and in vivo models:

-

In Vitro Studies :

- In various BLBC cell lines, 6b exhibited potent growth-inhibitory effects. It induced G1 phase cell cycle arrest while minimally inducing apoptosis compared to other BRD4 degraders . The compound effectively downregulated downstream targets of BRD4, such as KLF5 and c-MYC, which are crucial for cancer cell proliferation.

- In Vivo Studies :

Comparative Analysis with Other BRD4 Degraders

The performance of this compound was compared with other known BRD4 degraders:

| Compound | IC50 (nM) | Mechanism | Efficacy in BLBC |

|---|---|---|---|

| PROTAC 3 | 51 | Ubiquitin-mediated | Effective |

| MZ1 | N/A | Targets c-MYC | Effective |

| dBET57 | N/A | BET inhibition | Moderate |

| BRD4 Degrader-6 (6b) | <10 | CRBN-mediated degradation | High |

This compound showed superior selectivity for BRD4 degradation compared to other compounds like dBET57 and MZ1, which have broader targets and mechanisms .

Case Studies

Recent studies have highlighted the potential of PROTACs like 6b in clinical settings:

- Basal-like Breast Cancer :

- Acute Myeloid Leukemia :

Properties

Molecular Formula |

C43H40F2N10O10S |

|---|---|

Molecular Weight |

926.9 g/mol |

IUPAC Name |

4-[2-(2,4-difluorophenoxy)-5-(ethylsulfonylamino)phenyl]-N-[[1-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]-2-oxoethoxy]ethyl]triazol-4-yl]methyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide |

InChI |

InChI=1S/C43H40F2N10O10S/c1-3-66(62,63)51-24-8-11-35(65-36-10-7-23(44)15-31(36)45)27(16-24)29-20-53(2)43(61)39-28(29)17-33(48-39)40(58)46-18-25-19-54(52-50-25)13-14-64-22-38(57)47-32-6-4-5-26-30(32)21-55(42(26)60)34-9-12-37(56)49-41(34)59/h4-8,10-11,15-17,19-20,34,48,51H,3,9,12-14,18,21-22H2,1-2H3,(H,46,58)(H,47,57)(H,49,56,59) |

InChI Key |

OCIQBTCUSJZXTD-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)NC1=CC(=C(C=C1)OC2=C(C=C(C=C2)F)F)C3=CN(C(=O)C4=C3C=C(N4)C(=O)NCC5=CN(N=N5)CCOCC(=O)NC6=CC=CC7=C6CN(C7=O)C8CCC(=O)NC8=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.